REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][C:7]3[CH:14]=[CH:13][C:12](C(O)=O)=[N:11][C:8]=3[CH:9]=2)[CH:4]=[CH:3][C:2]=1C(O)=O.C(=O)=O.N>COCCOCCO>[N:1]1[C:10]2[C:5](=[CH:6][C:7]3[CH:14]=[CH:13][CH:12]=[N:11][C:8]=3[CH:9]=2)[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC2=CC3=C(C=C12)N=C(C=C3)C(=O)O)C(=O)O
|
Name
|
cuprous oxide
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
dried on potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC3=C(C=C12)N=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |